molecular formula C21H19FN2O2 B14969793 N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14969793
M. Wt: 350.4 g/mol
InChI Key: KZFOXJGXLHXXAH-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenyl group, and a dimethylphenyl group. Its molecular formula is C20H19FN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluorophenyl)methyl]-2,5-dimethoxyaniline
  • N-(3-fluorobenzyl)-2,5-dimethoxyphenylamine

Uniqueness

N-(2,5-DIMETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19FN2O2/c1-14-8-9-15(2)19(11-14)23-20(25)18-7-4-10-24(21(18)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25)

InChI Key

KZFOXJGXLHXXAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F

Origin of Product

United States

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